2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(3-chloroanilino)-N-cyclopropyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c14-8-2-1-3-10(6-8)16-13-17-11(7-19-13)12(18)15-9-4-5-9/h1-3,6-7,9H,4-5H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFXIFZVWLXJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide typically involves the reaction of 3-chloroaniline with cyclopropyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. For instance, analogs of this compound have been evaluated for their activity against colon cancer cell lines, revealing promising results that suggest its potential as a targeted therapy for colorectal cancer (CRC) patients with specific genetic mutations .
-
Inhibition of NK Cells
- The compound has been identified as an inhibitor of natural killer (NK) cells, which are crucial in the body's immune response against tumors. A patent describes its use in pharmaceutical compositions aimed at modulating NK cell activity, potentially leading to new treatments for cancers and autoimmune diseases .
-
Receptor Modulation
- Another application involves the modulation of CCR8 receptors, which play a role in immune responses and inflammation. Compounds structurally related to 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide have been developed to target these receptors, suggesting a pathway for treating conditions associated with immune dysregulation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound shares structural motifs with several pharmacologically active agents:
- Pyrimidine Derivatives (e.g., Compound 21c in ): Core Structure: Pyrimidine-5-carbonitrile vs. thiazole-4-carboxamide. Substituents: Compound 21c features a spirocyclopropane-benzoxazine group and a benzyloxy substituent, while the target compound has a simpler cyclopropylamide and 3-chlorophenylamino group.
- Bupropion Hydrochloride (): Core Structure: Propanone vs. thiazole. Substituents: Both share a 3-chlorophenyl group, but bupropion’s tert-butylamino group contrasts with the cyclopropylamide in the target compound.
- Pyrazole Carboxamides (): Core Structure: Pyrazole-4-carboxamide vs. thiazole-4-carboxamide. Substituents: compounds include methylthio and morpholino groups, which may enhance antimalarial activity. The target compound’s 3-chlorophenyl group could similarly optimize target binding .
Physicochemical Properties
Biological Activity
The compound 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide is a member of the thiazole-4-carboxamide family, which has garnered attention for its potential biological activities, particularly as antagonists of metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 247.72 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Pharmacological Properties
Research indicates that thiazole derivatives like 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide exhibit significant pharmacological activities:
- Metabotropic Glutamate Receptor Antagonism : This compound has been identified as a potential antagonist for mGluR5, which plays a critical role in various neurological disorders such as anxiety and depression .
- Antiviral Activity : Similar compounds have shown efficacy against human adenovirus (HAdV), suggesting potential antiviral applications .
- Anti-cancer Properties : Thiazole derivatives are being explored for their anti-cancer effects, particularly in targeting specific cancer cell lines .
The mechanism by which 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide exerts its effects primarily involves:
- Inhibition of Receptor Activity : By binding to mGluR5, the compound may modulate neurotransmitter release, influencing synaptic plasticity and neuronal excitability.
- Interference with Viral Replication : Some studies suggest that similar compounds can disrupt the viral life cycle at various stages, including replication and assembly .
Study 1: mGluR5 Antagonism
A study conducted by researchers on thiazole derivatives demonstrated that compounds similar to 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide effectively inhibited mGluR5 activity in vitro. The results showed a dose-dependent response with an IC50 value indicating significant potency against receptor activation.
Study 2: Antiviral Efficacy
In another investigation focusing on antiviral properties, derivatives exhibited potent inhibitory effects against HAdV. For instance, one derivative showed an IC50 value of with minimal cytotoxicity (CC50 = ), indicating a favorable therapeutic index .
Q & A
Q. What are the recommended methodologies for synthesizing 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide with high purity?
Answer: Synthesis typically involves a multi-step reaction, including cyclopropane ring formation via carboxamide coupling and thiazole ring closure. Key steps:
- Step 1: React 3-chloroaniline with a thiazole-4-carbonyl chloride intermediate under controlled pH (6–7) to form the phenylamino-thiazole backbone.
- Step 2: Introduce the cyclopropyl group via nucleophilic substitution using cyclopropylamine in anhydrous DMF.
- Purification: Use preparative HPLC (≥98% purity) with a C18 column and acetonitrile/water gradient .
- Validation: Confirm purity via HPLC-UV (λ = 254 nm) and structural integrity via -NMR (e.g., cyclopropyl protons at δ 0.5–1.2 ppm) .
Q. How can researchers characterize the physicochemical properties of this compound for environmental fate studies?
Answer: Critical properties include solubility, logP, and stability under varying pH/temperature:
- Solubility: Use shake-flask method in buffered solutions (pH 2–12) at 25°C; measure via UV-spectroscopy.
- logP: Determine via reverse-phase HPLC (C8 column) with octanol-water partitioning.
- Stability: Conduct accelerated degradation studies (e.g., 40°C, 75% humidity for 30 days) and monitor via LC-MS for breakdown products .
- Reference Data: Cross-check with NIST Standard Reference Database for analogous thiazole-carboxamides .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the environmental fate of 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide in aquatic ecosystems?
Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab):
- Assess hydrolysis kinetics in simulated freshwater (pH 7.4, 25°C) using LC-MS/MS.
- Measure adsorption coefficients (Kd) via batch equilibrium tests with sediment samples.
- Phase 2 (Microcosm):
- Model biotic/abiotic degradation in mesocosms with controlled light, temperature, and microbial communities.
- Track metabolite formation (e.g., chlorophenyl derivatives) using high-resolution mass spectrometry (HRMS).
- Phase 3 (Field):
- Deploy passive samplers in contaminated water bodies to monitor bioaccumulation in benthic organisms.
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC50 values in kinase inhibition assays)?
Answer: Address discrepancies through systematic cross-validation:
- Assay Conditions: Standardize parameters (e.g., ATP concentration, incubation time) and use reference inhibitors (e.g., staurosporine) as controls.
- Compound Handling: Ensure consistent solubility (DMSO stock solutions stored at -80°C with <0.1% water content) to prevent aggregation.
- Data Normalization: Apply statistical models (e.g., Z’-factor analysis) to account for inter-lab variability. Replicate assays in triplicate across independent labs .
Q. How can computational methods predict molecular interactions between this compound and biological targets (e.g., kinases)?
Answer: Combine docking and molecular dynamics (MD) simulations:
- Docking: Use AutoDock Vina to screen against kinase ATP-binding pockets (PDB: 1ATP). Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu91 in MAPK).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD/RMSF plots for conformational flexibility.
- Validation: Correlate computational binding energies with experimental IC50 values via linear regression analysis.
Q. What safety protocols are critical for handling 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide in lab settings?
Answer: Refer to safety frameworks for structurally similar carboxamides :
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management: Absorb with vermiculite, place in sealed containers, and dispose as hazardous waste.
- Exposure Response: For skin contact, wash with soap/water for 15 min; for inhalation, move to fresh air and seek medical evaluation.
- Waste Disposal: Incinerate at >1000°C with alkaline scrubbers to prevent halogenated byproduct formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
